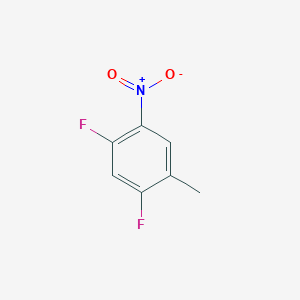

1,5-二氟-2-甲基-4-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

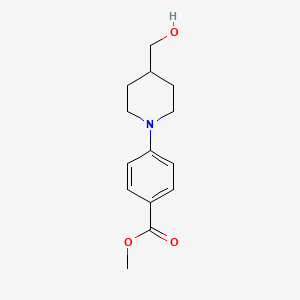

1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound that is a combination of an organic fluorine compound and a nitro compound . It is generally used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2,5-difluoro-4-nitrotoluene, which is another name for 1,5-Difluoro-2-methyl-4-nitrobenzene, usually involves fluorination and nitration reactions . Initially, 2,5-dichlorotoluene reacts with an excess of a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Molecular Structure Analysis

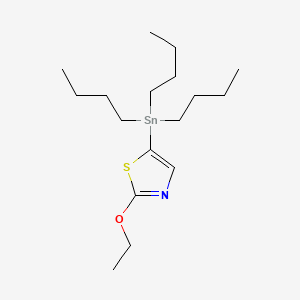

The molecular formula of 1,5-Difluoro-2-methyl-4-nitrobenzene is C7H5F2NO2 . The average mass is 173.117 Da and the monoisotopic mass is 173.028839 Da .Chemical Reactions Analysis

The synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene involves fluorination and nitration reactions . The compound 2,5-dichlorotoluene reacts with a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Physical And Chemical Properties Analysis

1,5-Difluoro-2-methyl-4-nitrobenzene appears as a colorless or pale yellow crystal or powder . It has a melting point of 25°C, a boiling point of 251°C, and a density of 1.374 g/cm³ . The compound is slightly soluble in water .科学研究应用

化学合成和衍生物形成

1,5-二氟-2-甲基-4-硝基苯一直是化学合成中的研究对象。其衍生物,如硝基苯的4-五氟硫基和4-全氟烷硫基衍生物,被合成以探索引入含氟、电子吸引取代基的效果。这些修饰使卤素取代基对亲核攻击活化,从而实现进一步的化学转化,合成类似三氟乐灵类似物和苯并噻唑-N-氧化物的含氟衍生物(Sipyagin et al., 2004)。

分子结构和构象研究

该化合物及其衍生物已被用于研究分子结构和构象。对各种氟取代硝基苯的内转动势能和结构的研究揭示了这些分子的平面性和非平面性的见解。计算了内转动过程中的结构松弛参数,提高了内转动模型对观察到的转动常数的拟合(Larsen & Nielsen, 2014)。

亲核取代反应

1,5-二氟-2-甲基-4-硝基苯发生亲核取代反应,允许将各种基团引入苯环中。研究表明,氟原子优先被取代而不是硝基团,导致形成不同的化合物。X射线单晶结构测定已用于表征这些化合物,增进了我们对它们结构性质的理解(Plater & Harrison, 2023)。

亲电芳香取代反应

该化合物还参与了亲电芳香取代反应。研究详细描述了对苄位氢原子的选择性提取以及随后生成的苄自由基的捕获。这一过程打开了合成可能性,并有助于理解H-提取/自旋捕获过程的机制(Dou et al., 2005)。

与强碱反应

已探索了1,5-二氟-2-甲基-4-硝基苯与特定溶剂中的强碱发生的反应。这些反应导致了反应产物的鉴定,并提供了对这些反应的动力学和机理的见解,扩展了对氟硝基苯反应性的理解(Gierczyk et al., 2003)。

安全和危害

1,5-Difluoro-2-methyl-4-nitrobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it is recommended to wear appropriate protective equipment, such as protective eyewear and gloves . It should be stored sealed, away from oxidizing agents and combustibles .

作用机制

Target of Action

Nitrobenzene compounds are generally known to interact with various enzymes and proteins within biological systems .

Mode of Action

Nitrobenzene compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (the nitro group in this case) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene compounds are often used in organic synthesis as intermediates, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its boiling point, melting point, and density may influence its pharmacokinetic behavior.

Result of Action

Nitrobenzene compounds are generally known to have a wide range of biological activities, depending on their specific structures and the biological systems they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Difluoro-2-methyl-4-nitrobenzene. For instance, the compound should be stored in a sealed, dry, room temperature environment, away from oxidizing agents and combustible materials . It is also important to avoid direct skin contact and inhalation of its dust .

生化分析

Biochemical Properties

1,5-Difluoro-2-methyl-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in detoxification processes. For example, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The interactions between 1,5-Difluoro-2-methyl-4-nitrobenzene and these enzymes often involve the formation of reactive intermediates that can further react with cellular components .

Cellular Effects

1,5-Difluoro-2-methyl-4-nitrobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular behavior . Additionally, 1,5-Difluoro-2-methyl-4-nitrobenzene can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 1,5-Difluoro-2-methyl-4-nitrobenzene involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 1,5-Difluoro-2-methyl-4-nitrobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Difluoro-2-methyl-4-nitrobenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 1,5-Difluoro-2-methyl-4-nitrobenzene in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 1,5-Difluoro-2-methyl-4-nitrobenzene vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 1,5-Difluoro-2-methyl-4-nitrobenzene have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

1,5-Difluoro-2-methyl-4-nitrobenzene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions, such as glucuronidation and sulfation . The interactions between 1,5-Difluoro-2-methyl-4-nitrobenzene and these metabolic enzymes can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 1,5-Difluoro-2-methyl-4-nitrobenzene within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 1,5-Difluoro-2-methyl-4-nitrobenzene can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 1,5-Difluoro-2-methyl-4-nitrobenzene is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biological effects . Targeting signals and post-translational modifications may also play a role in directing 1,5-Difluoro-2-methyl-4-nitrobenzene to particular subcellular compartments .

属性

IUPAC Name |

1,5-difluoro-2-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVAZYONIKSNFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595655 |

Source

|

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179011-38-2 |

Source

|

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)